molecular formula C10H9NO4 B1315428 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 106551-76-2

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1315428
M. Wt: 207.18 g/mol
InChI Key: PTCQJJXCYVJSNQ-UHFFFAOYSA-N
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Description

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, also known as 1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid , belongs to the class of quinoline derivatives. Its chemical formula is C₁₆H₁₃NO₄ , and it has a molecular weight of 283.28 g/mol . This compound exhibits intriguing properties that make it relevant for further investigation.


Synthesis Analysis

The synthesis of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves several methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. Notably, the one-pot multicomponent reaction has gained attention due to its efficiency and atom economy .

Scientific Research Applications

Chemical Properties and Reactions

  • 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has been studied for its role in chemical reactions and properties. For instance, Armarego and Milloy (1973) explored the reduction of similar compounds, highlighting the transformative potential of such acids in chemical syntheses (Armarego & Milloy, 1973).

Structural Characterization

  • Structural characterization of compounds similar to 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a key area of research. Moriuchi et al. (2007) investigated the structural characteristics of a related compound, revealing insights into its molecular arrangement and interactions (Moriuchi et al., 2007).

Synthesis and Structure-Activity Relationships

  • The synthesis and structure-activity relationships of similar quinoline derivatives have been extensively studied. For example, Miyamoto et al. (1990) examined the synthesis and antibacterial properties of related quinoline carboxylic acids, providing insight into their potential biomedical applications (Miyamoto et al., 1990).

Potential Antitubercular Properties

  • Researchers like Ukrainets et al. (2006) have investigated the antitubercular properties of compounds structurally similar to 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. Such studies contribute to the understanding of its potential applications in treating tuberculosis (Ukrainets et al., 2006).

Photolabile Protecting Groups

  • The development of photolabile protecting groups using quinoline derivatives is another area of interest. Fedoryak and Dore (2002) examined a compound based on 8-bromo-7-hydroxyquinoline, illustrating the potential of such compounds in photolabile applications (Fedoryak & Dore, 2002).

Cytotoxic Activity in Cancer Research

  • In the field of cancer research, compounds like 1,8-Naphthalimide derivatives, structurally related to 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, have been synthesized and tested for cytotoxic activity. Marinov et al. (2019) explored their potential in targeting tumor cells, emphasizing the relevance of such compounds indeveloping new anticancer agents (Marinov et al., 2019).

Structural Study and Conformational Analysis

  • Detailed structural and conformational analysis of related quinoline derivatives was performed by Suárez et al. (1999). Their work contributes to the understanding of the molecular structure and stability of such compounds, which is crucial for their application in various scientific fields (Suárez et al., 1999).

Exploration of Derivatives for Medicinal Chemistry

  • The exploration of derivatives of similar compounds for their potential in medicinal chemistry is a significant area of research. This includes studies like that of Jansa et al. (2006), who focused on the derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, providing insights into their possible therapeutic applications (Jansa et al., 2006).

properties

IUPAC Name

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4H,1-3H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCQJJXCYVJSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543173
Record name 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

CAS RN

106551-76-2
Record name 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OAA Allah, M Kaur, M Akkurt, SK Mohamed… - Acta Crystallographica …, 2021 - scripts.iucr.org
In the title compounds C23H21ClN2O3 [I, namely 1-(4-chlorophenyl)-4-(4-methylphenyl)-3,8-dioxo-1,2,5,6,7,8-hexahydroquine-3-carboxylic acid] and C24H22N2O3 [II, namely 4-(4-…
Number of citations: 2 scripts.iucr.org
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org
RL Mohlala - 2021 - wiredspace.wits.ac.za
Preliminary molecular modeling (virtual screening) in search of bioactive heterocyclic compounds as potential disrupters of HIV-1 integrase and LEDGF/p75 interactions resulted in the …
Number of citations: 2 wiredspace.wits.ac.za
M AKKURT, SK MOHAMED, SMI ELGARHY - … CRYSTALLOGRAPHICA SECTION E …, 2021
Number of citations: 0

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